molecular formula C20H19ClN6O3 B13761943 Disperse red 169

Disperse red 169

Cat. No.: B13761943
M. Wt: 426.9 g/mol
InChI Key: RDZWALQYTHVPKR-UHFFFAOYSA-N
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Description

Disperse Red 169 is a synthetic dye belonging to the category of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester. Disperse dyes are non-ionic and have low water solubility, making them suitable for hydrophobic fibers. This compound is known for its vibrant red color and is used extensively in the textile industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Disperse Red 169 involves several steps. One common method includes the reaction of hydroquinone with mandelic acid to form an intermediate compound. This intermediate is then reacted with propoxy mandelic acid in the presence of phosphoric acid to obtain another intermediate. Finally, this intermediate is oxidized using chloranil to yield this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified through recrystallization and filtration to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Disperse Red 169 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break down the azo bond in the dye, leading to the formation of amines.

    Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chloranil and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Substitution reactions typically involve reagents like halogens or sulfonic acids under acidic or basic conditions.

Major Products Formed

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms of the dye.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Disperse Red 169 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Disperse Red 169 involves its interaction with the fibers or materials it is used to dye. The dye molecules are absorbed into the fibers through van der Waals forces and dipole interactions. The azo bond in the dye can undergo photoisomerization, changing its configuration and affecting its color properties. This photoisomerization is a key feature in applications such as photodynamic therapy and light-responsive materials .

Comparison with Similar Compounds

Disperse Red 169 can be compared with other disperse dyes such as Disperse Red 17, Disperse Red 11, and Disperse Red 60:

This compound is unique due to its specific molecular structure, which provides distinct color properties and stability, making it highly suitable for industrial applications.

Properties

Molecular Formula

C20H19ClN6O3

Molecular Weight

426.9 g/mol

IUPAC Name

3-[4-(2-chloro-4-nitrophenyl)-N-[2-(2-cyanoethoxy)ethyl]-2-diazenylanilino]propanenitrile

InChI

InChI=1S/C20H19ClN6O3/c21-18-14-16(27(28)29)4-5-17(18)15-3-6-20(19(13-15)25-24)26(9-1-7-22)10-12-30-11-2-8-23/h3-6,13-14,24H,1-2,9-12H2

InChI Key

RDZWALQYTHVPKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N=N)N(CCC#N)CCOCCC#N

Origin of Product

United States

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